4-(dimethylsulfamoyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of both dimethylsulfamoyl and methylpyrimidinylsulfamoyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:
Formation of the dimethylsulfamoyl intermediate: This step involves the reaction of dimethylamine with chlorosulfonic acid to form dimethylsulfamoyl chloride.
Coupling with benzamide: The dimethylsulfamoyl chloride is then reacted with 4-aminobenzamide under basic conditions to form the dimethylsulfamoyl-benzamide intermediate.
Introduction of the methylpyrimidinylsulfamoyl group: The final step involves the reaction of the dimethylsulfamoyl-benzamide intermediate with 4-methylpyrimidin-2-ylsulfonamide under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. The sulfonamide groups can mimic the structure of natural substrates, allowing the compound to bind to and inhibit the activity of certain enzymes. This inhibition can disrupt metabolic pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylsulfamoyl)-N-{4-[(4-trifluoromethylphenyl)sulfamoyl]phenyl}benzamide
- 4-(dimethylsulfamoyl)-N-{4-[(4-chlorophenyl)sulfamoyl]phenyl}benzamide
- 4-(dimethylsulfamoyl)-N-{4-[(4-bromophenyl)sulfamoyl]phenyl}benzamide
Uniqueness
The uniqueness of 4-(dimethylsulfamoyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide lies in its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both dimethylsulfamoyl and methylpyrimidinylsulfamoyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5S2/c1-14-12-13-21-20(22-14)24-31(27,28)17-10-6-16(7-11-17)23-19(26)15-4-8-18(9-5-15)32(29,30)25(2)3/h4-13H,1-3H3,(H,23,26)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTODJLHXHUSAFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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